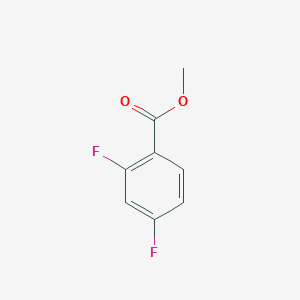

Methyl 2,4-difluorobenzoate

Description

Properties

IUPAC Name |

methyl 2,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUHULOBTDYMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382341 | |

| Record name | Methyl 2,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106614-28-2 | |

| Record name | Benzoic acid, 2,4-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106614-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,4-difluoro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of Methyl 2,4-difluorobenzoate

An In-depth Technical Guide to Methyl 2,4-difluorobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . It includes detailed experimental protocols for its synthesis and purification, an analysis of its spectroscopic characteristics, and a discussion of its applications, particularly within the field of drug discovery and development. Safety and handling information is also provided.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid. It is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Boiling Point | 128-129 °C | [3] |

| Density | 1.384 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4840 | [3] |

| Flash Point | 82 °C (179.6 °F) - closed cup | |

| Vapor Pressure | 0.354 mmHg at 25°C |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 106614-28-2 | [2] |

| InChI | InChI=1S/C8H6F2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | [2] |

| InChIKey | YQUHULOBTDYMAG-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=C(C=C(C=C1)F)F | [2] |

| MDL Number | MFCD03093799 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Table 3: Spectroscopic Data

| Spectrum | Data | Reference(s) |

| ¹H-NMR | (CDCl₃): δ 7.99 (td, 1H, J=8.2, 6.6 Hz), 6.98-6.84 (m, 2H), 3.93 (s, 3H) | [3] |

| ¹³C-NMR | Predicted values: Carbonyl carbon (~164 ppm), Aromatic carbons (105-167 ppm with C-F coupling), Methyl carbon (~52 ppm). Actual spectrum should be run for confirmation. | |

| Infrared (IR) | Characteristic peaks expected: C=O stretch (~1720-1740 cm⁻¹), C-O stretch (~1250-1300 cm⁻¹), Aromatic C=C stretch (~1600 cm⁻¹), C-F stretch (~1100-1250 cm⁻¹). | [4] |

| Mass Spec (MS) | Expected molecular ion (M+) peak at m/z = 172. Common fragments may include loss of methoxy (B1213986) group (-OCH₃, m/z=141) and subsequent loss of CO (m/z=113). | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 2,4-difluorobenzoic acid with methanol (B129727), catalyzed by thionyl chloride.[3]

Materials:

-

2,4-difluorobenzoic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ice-water bath

-

Standard laboratory glassware for reaction, extraction, and chromatography

Procedure:

-

Dissolve 2,4-difluorobenzoic acid (10.00 mmol) in methanol (15 mL) in a round-bottom flask.[3]

-

Cool the solution to 0 °C using an ice-water bath.[3]

-

Slowly add a solution of thionyl chloride (20.02 mmol) in methanol (10 mL) dropwise to the cooled mixture.[3]

-

Remove the ice bath and allow the reaction mixture to gradually warm to room temperature.[3]

-

Stir the reaction mixture continuously for 24 hours at room temperature.[3]

-

Upon completion, pour the reaction mixture into a saturated aqueous NaHCO₃ solution to neutralize the excess acid.[3]

-

Extract the aqueous mixture three times with diethyl ether.[3]

-

Combine the organic phases and dry over anhydrous MgSO₄.[3]

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by silica gel column chromatography using a hexane/ether (5:1) eluent system to yield pure this compound.[3]

Caption: Synthesis workflow for this compound.

Role in Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug development. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can improve metabolic stability, increase binding affinity, and modify the acidity of nearby functional groups.

Specifically, this compound is used as a reagent in the synthesis of various pharmaceuticals.[3] A notable application is in the design and synthesis of integrin αvβ3 antagonists, which have shown antiplatelet activity.[3]

Caption: Logical relationship of this compound in drug discovery.

Quality Control and Analysis

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic methods.

Typical Analytical Workflow:

-

Thin Layer Chromatography (TLC): Used for rapid monitoring of the reaction progress and for determining the appropriate solvent system for column chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Caption: Quality control and analytical workflow for this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: Hazard Information

| Hazard Type | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | P280, P305+P351+P338, P310 |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a fume hood. If not available, a respirator with an appropriate filter is necessary.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is room temperature.[3]

References

An In-depth Technical Guide to Methyl 2,4-difluorobenzoate: Structure, Synthesis, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-difluorobenzoate is a fluorinated aromatic ester that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its chemical structure and properties make it an important intermediate, particularly in the development of integrin αvβ3 antagonists, a class of drugs with potential applications in anti-angiogenic therapies. This technical guide provides a comprehensive overview of the structure, molecular weight, and synthesis of this compound. It also delves into its application as a precursor to integrin αvβ3 antagonists and illustrates the associated signaling pathway.

Chemical Structure and Properties

This compound is a derivative of benzoic acid with two fluorine atoms substituted at the 2 and 4 positions of the benzene (B151609) ring, and a methyl ester group.

Chemical Structure:

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [1][2][3] |

| Molecular Weight | 172.13 g/mol | [1][2][3] |

| CAS Number | 106614-28-2 | [1] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 128-129 °C | |

| Density | 1.384 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4840 | |

| Purity | >98.0% (GC) | [4] |

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the esterification of 2,4-difluorobenzoic acid with methanol (B129727), using thionyl chloride as a catalyst.[5]

Materials:

-

2,4-difluorobenzoic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice-water bath

-

Standard laboratory glassware and stirring equipment

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ether for chromatography elution

Procedure:

-

Dissolution and Cooling: Dissolve 2,4-difluorobenzoic acid in methanol and cool the solution to 0 °C in an ice-water bath.[5]

-

Addition of Thionyl Chloride: Slowly add a solution of thionyl chloride in methanol dropwise to the cooled mixture.[5]

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 24 hours.[5]

-

Work-up:

-

Purification:

Below is a graphical representation of the experimental workflow.

Application in Drug Development: Intermediate for Integrin αvβ3 Antagonists

This compound is a key intermediate in the synthesis of more complex molecules, including integrin αvβ3 antagonists.[5] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is of particular interest in drug development as it is highly expressed on proliferating endothelial cells during angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][5]

Signaling Pathway of Integrin αvβ3 Antagonism

Integrin αvβ3 antagonists function by blocking the binding of the integrin to its extracellular matrix (ECM) ligands. This interference with the integrin's function disrupts downstream signaling pathways that are crucial for the survival and proliferation of angiogenic endothelial cells. The primary mechanism of action of these antagonists in an anti-cancer context is the induction of apoptosis (programmed cell death) in these newly forming blood vessels, thereby cutting off the tumor's blood supply.[5]

The signaling cascade initiated by the antagonism of integrin αvβ3 is depicted in the diagram below.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its structure allows for its incorporation into complex bioactive molecules, most notably integrin αvβ3 antagonists. The ability of these antagonists to inhibit angiogenesis by inducing apoptosis in proliferating endothelial cells highlights a promising strategy for cancer therapy. A thorough understanding of the synthesis of this compound and the mechanism of action of its derivatives is essential for researchers and professionals in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Integrin antagonists and how do they work? [synapse.patsnap.com]

- 5. Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 2,4-difluorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid compound, such as methyl 2,4-difluorobenzoate, in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including:

-

Solute-Solvent Interactions: The principle of "like dissolves like" is a fundamental concept. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

-

Purity of the Compound: Impurities can affect the measured solubility.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol [2] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 128-129 °C |

| Density | 1.384 g/mL at 25 °C |

| Refractive Index | n20/D 1.4840 |

Data sourced from various chemical suppliers and databases.

Qualitative Solubility Profile

Although quantitative data is scarce, the solubility of this compound can be inferred from its structural analogs, such as 2-fluorobenzoic acid and 4-fluorobenzoic acid. 2-Fluorobenzoic acid is reported to be soluble in benzene, toluene, ketones, and ethers.[3] Similarly, 4-fluorobenzoic acid is soluble in alcohol.[4] Based on these observations, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly polar aprotic and polar protic solvents.

Expected Solubility Trends:

-

High Solubility: Alcohols (methanol, ethanol), ketones (acetone, methyl ethyl ketone), esters (ethyl acetate), and ethers (tetrahydrofuran, diethyl ether).

-

Moderate Solubility: Aromatic hydrocarbons (toluene, benzene).

-

Low Solubility: Aliphatic hydrocarbons (hexane, heptane) and water.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature water bath or incubator equipped with an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

-

Data Analysis:

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Data Presentation

Quantitative solubility data should be organized into a clear and structured table for easy comparison.

Table 1: Template for Reporting Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Toluene | 25 | ||

| Heptane | 25 | ||

| Repeat for other temperatures as required |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the isothermal shake-flask method.

References

Spectroscopic Profile of Methyl 2,4-difluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,4-difluorobenzoate (CAS No: 106614-28-2), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Data Source |

| 7.99 | td | 1H | 8.2, 6.6 | H-6 | Experimental[1] |

| 6.98-6.84 | m | 2H | - | H-3, H-5 | Experimental[1] |

| 3.93 | s | 3H | - | -OCH₃ | Experimental[1] |

| Solvent: CDCl₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Data Source |

| ~164-166 | C=O | Predicted |

| ~160-165 (dd) | C-F | Predicted |

| ~132-134 (d) | C-H | Predicted |

| ~112-115 (dd) | C-H | Predicted |

| ~105-108 (t) | C-H | Predicted |

| ~115-120 (d) | C-CO | Predicted |

| ~52-53 | -OCH₃ | Predicted |

| Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. The aromatic carbons will exhibit splitting due to C-F coupling. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Data Source |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Predicted |

| ~2960-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) | Predicted |

| ~1720-1740 | Strong | C=O Stretch (Ester) | Predicted |

| ~1600-1450 | Medium-Strong | Aromatic C=C Bending | Predicted |

| ~1300-1250 | Strong | Asymmetric C-O-C Stretch | Predicted |

| ~1100-1000 | Strong | Symmetric C-O-C Stretch | Predicted |

| ~1200-1100 | Strong | C-F Stretch | Predicted |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment | Data Source |

| 172 | High | [M]⁺ (Molecular Ion) | Predicted |

| 141 | High | [M - OCH₃]⁺ | Predicted[2][3] |

| 113 | Medium | [M - COOCH₃]⁺ | Predicted[2][3] |

| Note: Predicted fragmentation is based on the analysis of isomers such as methyl 2,6-difluorobenzoate (B1233279) and methyl 2,5-difluorobenzoate. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming the sample.

-

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be performed to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

The ¹³C NMR spectrum should be recorded on the same spectrometer, typically at a frequency of 100 MHz.

-

A proton-decoupled pulse sequence should be used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans will be required compared to ¹H NMR to obtain a spectrum with adequate signal intensity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid at room temperature, the spectrum can be acquired directly as a thin film.

-

Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty sample holder.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

-

The resulting transmittance or absorbance spectrum is then analyzed to identify the characteristic absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer.

-

For a standard analysis, Electron Ionization (EI) at 70 eV is a common method for generating ions.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

-

Detection and Data Processing:

-

The abundance of each ion is measured by a detector.

-

The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

-

The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and elucidate the structure of the molecule.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 2,4-difluorobenzoate from 2,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2,4-difluorobenzoate from 2,4-difluorobenzoic acid, a key reaction in the production of various pharmaceutical and agrochemical compounds.[1][2] The presence of fluorine atoms in the benzoyl ring enhances chemical stability and modifies biological activity, making this ester a valuable building block in medicinal chemistry.[1] This document details established experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the synthetic workflow.

Introduction to the Synthesis

The primary method for synthesizing this compound from 2,4-difluorobenzoic acid is through Fischer-Speier esterification.[3][4] This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3][5][6][7] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol (methanol in this case) or by removing the water formed during the reaction.[4][5][7][8]

Commonly employed acid catalysts include sulfuric acid (H₂SO₄), thionyl chloride (SOCl₂), and p-toluenesulfonic acid (p-TsOH).[3][8] The choice of catalyst can influence reaction conditions and yield.

Experimental Protocols

This section details two common and effective methods for the synthesis of this compound.

Method A: Thionyl Chloride-Catalyzed Esterification

This method utilizes thionyl chloride in methanol (B129727) to generate anhydrous HCl in situ, which then acts as the catalyst for the esterification.[9]

Experimental Procedure: [10][11]

-

Reaction Setup: Dissolve 2,4-difluorobenzoic acid (1.58 g, 10.0 mmol) in methanol (15 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of thionyl chloride (1.46 mL, 20.0 mmol) in methanol (10 mL) dropwise to the cooled mixture.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours.

-

Work-up: Pour the reaction mixture into a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

-

Extraction: Extract the aqueous mixture three times with diethyl ether.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter and concentrate the organic phase under reduced pressure.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ether (5:1) eluent to obtain pure this compound.

Method B: Sulfuric Acid-Catalyzed Esterification (Classic Fischer Esterification)

This protocol employs concentrated sulfuric acid as the catalyst, a common and cost-effective approach for Fischer esterification.[8]

Experimental Procedure: [8]

-

Reaction Setup: Dissolve 2,4-difluorobenzoic acid (e.g., 10.0 mmol) in an excess of methanol (e.g., 50 mL), which also serves as the solvent.

-

Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up: After cooling, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid, followed by a wash with a saturated NaCl solution.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by distillation or column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described synthetic methods.

| Parameter | Method A: Thionyl Chloride | Method B: Sulfuric Acid | Reference |

| Reactant | 2,4-Difluorobenzoic Acid | 2,4-Difluorobenzoic Acid | [10],[8] |

| Reagent | Methanol, Thionyl Chloride | Methanol, Sulfuric Acid | [10],[8] |

| Catalyst | Thionyl Chloride (forms HCl in situ) | Sulfuric Acid | [10],[8] |

| Solvent | Methanol | Methanol (in excess) | [10],[8] |

| Temperature | 0 °C to Room Temperature | Reflux (~65 °C) | [10],[8] |

| Reaction Time | 24 hours | 2-4 hours (typical) | [10],[8] |

| Yield | 97% | High (typically >90%) | [10],[8] |

Table 1: Comparison of Synthetic Methods

| Compound | Molecular Formula | Molecular Weight | Boiling Point | Density (at 25 °C) | Refractive Index (n20/D) | Reference |

| This compound | C₈H₆F₂O₂ | 172.13 g/mol | 128-129 °C | 1.384 g/mL | 1.4840 | [10],[11], |

| 2,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 g/mol | - | - | - | [11] |

Table 2: Physicochemical Properties of Key Compounds

Experimental Workflow and Logic

The synthesis of this compound from 2,4-difluorobenzoic acid follows a logical sequence of steps designed to ensure a high yield of the pure product. The general workflow is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,4-difluorobenzoic acid is a robust and well-established process, primarily achieved through Fischer esterification. The choice between catalysts such as thionyl chloride and sulfuric acid will depend on laboratory preferences, available resources, and the scale of the synthesis. Both methods presented in this guide are capable of producing high yields of the desired product. Careful execution of the experimental protocol, particularly the work-up and purification steps, is crucial for obtaining high-purity this compound suitable for applications in pharmaceutical and agrochemical research and development.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. This compound | 106614-28-2 [chemicalbook.com]

- 11. This compound CAS#: 106614-28-2 [m.chemicalbook.com]

A Technical Guide to High-Purity Methyl 2,4-difluorobenzoate for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the commercial sourcing, quality control, and analytical methodologies for high-purity Methyl 2,4-difluorobenzoate (CAS No. 106614-28-2). This key building block is integral to the synthesis of various pharmaceutical compounds, where the presence of fluorine atoms can enhance metabolic stability and binding affinity. This guide offers a comprehensive overview of supplier specifications, detailed analytical protocols, and a workflow for ensuring the quality of this critical raw material.

Commercial Supplier Specifications

High-purity this compound is available from a range of commercial suppliers, with purity levels typically quoted between 97% and over 99%. The table below summarizes the specifications from several key suppliers to facilitate comparison.

| Supplier | Purity Specification | Analytical Method | Appearance | Additional Notes |

| Sigma-Aldrich | ≥97% | GC | Colorless to yellow liquid.[1] | |

| TCI Chemicals | >98.0% | GC | Colorless to light yellow to light orange clear liquid.[2] | Structure confirmed by NMR. |

| Alfa Aesar | 98% | Not specified | ||

| BLD Pharm | ≥98% | HPLC, NMR | Provides access to analytical spectra.[3] | |

| Avra Synthesis | 97% | Not specified | Indian supplier.[4] | |

| Toronto Research Chemicals | Not specified | Not specified | Canadian supplier.[5] | |

| Various Chinese Suppliers | ≥99% | Not specified | Moisture content ≤0.5%, Impurity ≤0.3% specified by some.[6] |

Physicochemical Properties

| Property | Value |

| CAS Number | 106614-28-2 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol [7] |

| Boiling Point | 128-129 °C (lit.)[8] |

| Density | 1.384 g/mL at 25 °C (lit.)[8] |

| Refractive Index (n20/D) | 1.4840 (lit.)[8] |

Synthesis and Impurity Profile

This compound is typically synthesized via the esterification of 2,4-difluorobenzoic acid with methanol.[9] A common laboratory-scale procedure involves the use of a coupling agent such as thionyl chloride in methanol.[10] The reaction mixture is then typically purified by silica (B1680970) gel column chromatography.[10]

Potential impurities arising from the synthesis may include:

-

Starting Materials: Unreacted 2,4-difluorobenzoic acid and residual methanol.

-

Reagents: Traces of the coupling agent and its byproducts.

-

Solvents: Residual solvents from the purification process (e.g., hexane, ether).[10]

-

Side-Products: Isomeric impurities or byproducts from side reactions.

A thorough impurity profile is crucial for ensuring the quality and consistency of the final pharmaceutical product.

Experimental Protocols for Quality Control

The following are detailed, representative protocols for the analysis of high-purity this compound.

Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity of this compound and quantifying volatile impurities.

a) Instrumentation and Columns:

-

Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

-

Capillary column: A polar column such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic esters.

b) Reagents and Standards:

-

High-purity this compound reference standard.

-

GC-grade solvent for sample dilution (e.g., ethyl acetate (B1210297) or dichloromethane).

c) Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Split Ratio: 50:1

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: 5 minutes at 220 °C.

-

d) Sample Preparation:

-

Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of the chosen GC-grade solvent in a volumetric flask.

e) Data Analysis:

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation and Quantitative Analysis by NMR (qNMR)

¹H and ¹⁹F NMR are powerful tools for confirming the structure of this compound and for quantitative analysis to determine purity against a certified internal standard.

a) Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher) with ¹H and ¹⁹F capabilities.

b) Reagents and Standards:

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

High-purity, certified internal standard (e.g., maleic acid for ¹H qNMR or a fluorinated compound with a distinct chemical shift for ¹⁹F qNMR).

c) ¹H NMR Protocol (Structural Confirmation):

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃.

-

Acquisition Parameters:

-

Acquire a standard proton spectrum.

-

Expected chemical shifts (δ): ~7.99 (td, 1H), ~6.98-6.84 (m, 2H), ~3.93 (s, 3H).[10]

-

d) ¹⁹F qNMR Protocol (Purity Assay):

-

Sample Preparation:

-

Accurately weigh a specific amount of a high-purity internal standard (e.g., 10 mg of 1,4-difluorobenzene) into a vial.

-

Accurately weigh a larger amount of the this compound sample (e.g., 30 mg) into the same vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent.

-

-

Acquisition Parameters:

-

Use a pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

-

Acquire the ¹⁹F NMR spectrum.

-

-

Data Analysis:

-

Integrate the well-resolved signals of the analyte and the internal standard.

-

Calculate the purity of the analyte using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of fluorine nuclei for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_IS = Purity of the internal standard

-

Quality Control Workflow and Signaling Pathways

The following diagrams illustrate a typical quality control workflow for this compound and a conceptual signaling pathway where such a molecule might be a precursor to a bioactive compound.

References

- 1. 2,4-二氟苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 106614-28-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 106614-28-2|this compound|BLD Pharm [bldpharm.com]

- 4. biomall.in [biomall.in]

- 5. biomall.in [biomall.in]

- 6. This compound, CasNo.106614-28-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. This compound | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 106614-28-2 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | 106614-28-2 [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of Methyl 2,4-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 2,4-difluorobenzoate (CAS No. 106614-28-2), a key reagent in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid[3] |

| Boiling Point | 128-129 °C (lit.)[3][4] |

| Density | 1.384 g/mL at 25 °C (lit.)[3][4] |

| Flash Point | 82 °C (179.6 °F) - closed cup[4] |

| Refractive Index | n20/D 1.4840 (lit.)[3][4] |

| Storage Temperature | Room Temperature, in a dry and sealed container[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its classification is provided in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

Signal Word: Danger[4]

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure risks.

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Caption: A flowchart outlining the appropriate first aid response to exposure.

Accidental Release and Disposal

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

Spill Cleanup

Caption: A step-by-step procedure for cleaning up a spill of this compound.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed hazardous waste disposal company.

Toxicological Information and Experimental Protocols

The GHS classification of this compound is based on toxicological data. While specific experimental reports for this compound are not publicly available, the methodologies for determining these hazards are standardized. The following sections describe the general principles of the relevant OECD test guidelines.

Acute Oral Toxicity

-

Hazard: Harmful if swallowed (Acute Toxicity, Oral, Category 4).

-

Experimental Protocol (Based on OECD Guideline 423 - Acute Toxic Class Method):

-

Animal Model: Typically, rats are used.

-

Procedure: A single dose of the substance is administered orally to a small group of animals. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: The animals are observed for a period of up to 14 days for signs of toxicity and mortality.[5] Body weight is monitored.

-

Endpoint: The classification is determined by the dose at which mortality or significant toxic effects are observed. For Category 4, this typically involves adverse effects at 300 mg/kg and mortality at 2000 mg/kg.

-

Skin Irritation

-

Hazard: Causes skin irritation (Skin Corrosion/Irritation, Category 2).

-

Experimental Protocol (Based on OECD Guideline 404 - Acute Dermal Irritation/Corrosion):

-

Animal Model: The albino rabbit is the preferred species.[1]

-

Procedure: A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin for a defined period, typically 4 hours. An untreated area of skin serves as a control.[1]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Endpoint: The severity of the skin reactions is scored. Category 2 classification is assigned if the substance produces reversible inflammatory changes.

-

Serious Eye Damage

-

Hazard: Causes serious eye damage (Serious Eye Damage/Eye Irritation, Category 1).

-

Experimental Protocol (Based on OECD Guideline 496 - In Vitro Macromolecular Test Method):

-

This is an in vitro method that does not use live animals.

-

Test System: A macromolecular matrix composed of proteins, glycoproteins, carbohydrates, and lipids that mimics the structure of the cornea.[6][7]

-

Procedure: The test chemical is applied to the matrix.[6]

-

Observation: Changes in the matrix, such as denaturation and disruption, cause an increase in turbidity, which is measured by a spectrophotometer.[6]

-

Endpoint: The level of damage to the matrix is used to predict the potential for the chemical to cause serious eye damage in vivo. A high level of damage corresponds to a Category 1 classification.[7]

-

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Disclaimer: This document is intended as a guide and is not a substitute for a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment prior to handling this compound.

References

- 1. oecd.org [oecd.org]

- 2. This compound | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 106614-28-2 [chemicalbook.com]

- 4. This compound 97 106614-28-2 [sigmaaldrich.com]

- 5. agc-chemicals.com [agc-chemicals.com]

- 6. x-cellr8.com [x-cellr8.com]

- 7. integracosmetics.com [integracosmetics.com]

Methyl 2,4-difluorobenzoate applications in organic synthesis

An In-depth Technical Guide to the Applications of Methyl 2,4-difluorobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile fluorinated aromatic ester that has emerged as a critical building block in modern organic synthesis. Its unique electronic properties, conferred by two fluorine atoms and an electron-withdrawing methyl ester group, render the aromatic ring susceptible to a variety of transformations. This guide provides a comprehensive overview of its primary applications, focusing on its role in nucleophilic aromatic substitution (SNAr) reactions and as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for professionals in chemical research and drug development.

Introduction and Physicochemical Properties

This compound (CAS No: 106614-28-2) is a colorless to light yellow liquid at room temperature.[1][2] The presence of two highly electronegative fluorine atoms at the C2 and C4 positions, along with the methyl ester group at C1, significantly influences the reactivity of the benzene (B151609) ring. This substitution pattern makes the ring electron-deficient and activates it for nucleophilic attack, a cornerstone of its synthetic utility.[3][4] It is widely employed as an intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 106614-28-2 | [7][8] |

| Molecular Formula | C₈H₆F₂O₂ | [1][8] |

| Molecular Weight | 172.13 g/mol | [1][8] |

| Boiling Point | 128-129 °C | [1][7] |

| Density | 1.384 g/mL at 25 °C | [1][7] |

| Refractive Index (n20/D) | 1.4840 | [1][7] |

| Flash Point | 180 °F (82.2 °C) | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the esterification of 2,4-difluorobenzoic acid with methanol (B129727).[2][5] Thionyl chloride is frequently used to activate the carboxylic acid, facilitating the reaction.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol describes the synthesis of this compound from 2,4-difluorobenzoic acid.[2][7]

-

Reaction Setup: Dissolve 2,4-difluorobenzoic acid (1.58 g, 10.00 mmol) in methanol (15 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice-water bath.[7]

-

Reagent Addition: In a separate flask, prepare a solution of thionyl chloride (1.46 mL, 20.02 mmol) in methanol (10 mL). Add this solution slowly and dropwise to the cooled mixture of 2,4-difluorobenzoic acid.[7]

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir continuously for 24 hours.[2][7]

-

Work-up: Upon completion, pour the mixture into a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. Extract the aqueous layer three times with diethyl ether.[7]

-

Purification: Combine the organic phases and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography (eluent: hexane/ether = 5/1) to yield pure this compound.[7]

Table 2: Synthesis Reaction Data

| Reactant | Moles (mmol) | Reagent | Moles (mmol) | Solvent | Time (h) | Yield (%) | Reference |

| 2,4-Difluorobenzoic Acid | 10.00 | Thionyl Chloride | 20.02 | Methanol | 24 | 97 | [7] |

Core Applications in Organic Synthesis

Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The aromatic ring is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the C2-fluoro, C4-fluoro, and C1-ester substituents.[4][9] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10] The fluorine atom at the C4 (para) position is typically the most susceptible to displacement.

Caption: General mechanism of SNAr on this compound.

This reactivity is crucial in medicinal chemistry for introducing complex functionalities onto an aromatic scaffold. For instance, it is a key reagent in the synthesis of integrin αvβ3 antagonists, which have potential antiplatelet activity.[1][7]

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a documented starting material or intermediate in the synthesis of several commercially important drugs. Its difluorinated phenyl moiety is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.[5]

-

Venetoclax: This B-cell lymphoma-2 (Bcl-2) inhibitor, used to treat certain types of leukemia, is synthesized using intermediates derived from this compound.[1][11]

-

Vinatonin: The synthesis of this compound has also been reported to utilize this compound as a key intermediate.[6]

Caption: Logical flow from starting material to final API.

Potential in Cross-Coupling Reactions

While SNAr is its most common application, the C-F bonds in this compound present opportunities for transition metal-catalyzed cross-coupling reactions. Although C-F bond activation is more challenging than that of other aryl halides (C-Cl, C-Br, C-I), recent advances in catalyst design are making such transformations more feasible.[12] This opens up possibilities for forming C-C, C-N, and C-O bonds, further expanding its synthetic utility.

Caption: Conceptual Suzuki coupling involving C-F bond activation.

Conclusion

This compound is a high-value synthetic intermediate with a broad range of applications, particularly in the fields of medicinal and materials chemistry. Its utility is primarily driven by the activated nature of its aromatic ring, which facilitates nucleophilic aromatic substitution, providing a reliable method for constructing complex molecular architectures. As a demonstrated precursor to important APIs like Venetoclax, its role in drug development is firmly established. Future research into novel C-F activation methodologies will likely further expand the synthetic repertoire of this versatile fluorinated building block.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 106614-28-2 [m.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. Page loading... [wap.guidechem.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. This compound | 106614-28-2 [chemicalbook.com]

- 8. This compound | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 106614-28-2|this compound|BLD Pharm [bldpharm.com]

- 12. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]

Methyl 2,4-difluorobenzoate: A Versatile Fluorinated Building Block in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-difluorobenzoate is a key fluorinated building block utilized in the synthesis of a wide array of functional molecules, ranging from life-saving pharmaceuticals to advanced materials. The presence of two fluorine atoms on the benzene (B151609) ring imparts unique electronic properties and metabolic stability to the final products, making this compound a valuable synthon in medicinal chemistry, agrochemical research, and materials science. This technical guide provides a comprehensive overview of its synthesis, reactivity, and applications, complete with experimental protocols and graphical representations of relevant biological pathways and synthetic workflows.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 106614-28-2 |

| Molecular Formula | C₈H₆F₂O₂[1][2][3][4] |

| Molecular Weight | 172.13 g/mol [1][2][3][4] |

| Boiling Point | 128-129 °C (lit.)[1][2] |

| Density | 1.384 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index (n20/D) | 1.4840 (lit.)[1][2] |

| Flash Point | 180 °F[2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the esterification of 2,4-difluorobenzoic acid.

Experimental Protocol: Esterification of 2,4-Difluorobenzoic Acid

Materials:

-

2,4-Difluorobenzoic acid

-

Thionyl chloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ice-water bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 2,4-difluorobenzoic acid (1.58 g, 10.00 mmol) in methanol (15 mL) in a round-bottom flask and cool the solution to 0 °C in an ice-water bath.[2]

-

Slowly add a solution of thionyl chloride (1.46 mL, 20.02 mmol) in methanol (10 mL) dropwise to the cooled mixture.[2]

-

Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours.[2]

-

Upon completion of the reaction, pour the mixture into a saturated aqueous NaHCO₃ solution and extract the product with diethyl ether (3 x 50 mL).[2]

-

Combine the organic phases and dry over anhydrous MgSO₄.[2]

-

Concentrate the organic phase under reduced pressure and purify the residue by silica gel column chromatography using a mixture of hexane and ether (5:1) as the eluent.[2]

-

The final product, this compound, is obtained as a clear liquid (1.67 g, 97% yield).[2]

Chemical Reactivity and Key Transformations

This compound serves as a versatile intermediate that can be converted into other key synthons, such as the corresponding carboxylic acid, acid chloride, and amide, through standard organic transformations.

Caption: Key transformations of this compound.

Experimental Protocol: Hydrolysis to 2,4-Difluorobenzoic Acid

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.72 g, 10 mmol) in a mixture of methanol (20 mL) and a 2M aqueous solution of NaOH (15 mL).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~1 with concentrated HCl, which will cause the precipitation of a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,4-difluorobenzoic acid.

Applications in Drug Discovery

The 2,4-difluorobenzoyl moiety is a common feature in a number of biologically active molecules. This compound serves as a key starting material for the introduction of this important structural motif.

Integrin αvβ3 Antagonists

Integrin αvβ3 is a cell surface receptor that plays a crucial role in angiogenesis (the formation of new blood vessels) and tumor metastasis. Antagonists of this receptor are therefore of significant interest as potential anti-cancer agents.[5]

The binding of ligands to integrin αvβ3 triggers a downstream signaling cascade that promotes cell proliferation and survival, primarily through the focal adhesion kinase (FAK) pathway.

Caption: Simplified integrin αvβ3 signaling pathway.

Experimental Protocol: Amidation with 2,4-Difluorobenzoyl Chloride

Materials:

-

Core amine scaffold

-

2,4-Difluorobenzoyl chloride

-

Triethylamine (B128534) (Et₃N) or another non-nucleophilic base

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the core amine scaffold (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

-

Slowly add a solution of 2,4-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired integrin αvβ3 antagonist.

Intermediate for the Synthesis of Dolutegravir (B560016)

Dolutegravir is a potent antiretroviral medication used in the treatment of HIV infection. It functions as an integrin strand transfer inhibitor (INSTI), preventing the integration of the viral DNA into the host cell's genome.[6] The synthesis of Dolutegravir requires the key intermediate 2,4-difluorobenzylamine (B110887). While patents for the synthesis of this intermediate often start from other precursors, a plausible synthetic route from this compound can be envisaged.

Caption: Simplified HIV life cycle and the inhibitory action of Dolutegravir.

Caption: Plausible synthetic route to 2,4-difluorobenzylamine.

Hypothetical Experimental Protocol:

-

Hydrolysis: Convert this compound to 2,4-difluorobenzoic acid as described in the protocol above.

-

Amidation: Convert the resulting carboxylic acid to the corresponding amide. This can be achieved by first converting the acid to the acid chloride with thionyl chloride, followed by reaction with ammonia. Alternatively, direct amidation methods using coupling agents can be employed.

-

Reduction: The 2,4-difluorobenzamide can then be reduced to 2,4-difluorobenzylamine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.

Applications in Agrochemicals

The 2,4-difluorophenyl group is also present in some agrochemicals, particularly in the class of benzimidazole (B57391) fungicides. These compounds interfere with the biological processes of pathogenic fungi, protecting crops from disease.

A common synthetic route to these compounds involves the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. 2,4-Difluorobenzoic acid, which can be obtained from the hydrolysis of this compound, is a suitable precursor for this reaction.

Applications in Materials Science

Fluorinated benzoates are known to be used in the synthesis of liquid crystals. The introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, of the final material.

Representative Synthesis of a Fluorinated Liquid Crystal

The synthesis of liquid crystals often involves the esterification of a phenol (B47542) with a carboxylic acid. In this context, 2,4-difluorobenzoic acid (from the hydrolysis of this compound) can be coupled with a suitable phenolic core to generate a liquid crystalline material.

Experimental Protocol: Esterification for Liquid Crystal Synthesis

Materials:

-

2,4-Difluorobenzoic acid

-

A suitable phenolic core (e.g., 4'-hydroxybiphenyl-4-carbonitrile)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve the phenolic core (1.0 eq), 2,4-difluorobenzoic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter off the dicyclohexylurea byproduct and wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) to obtain the pure liquid crystalline compound.

Summary of Quantitative Data

| Reaction | Starting Material | Product | Reagents | Conditions | Yield |

| Esterification | 2,4-Difluorobenzoic acid | This compound | Methanol, Thionyl chloride | 0 °C to RT, 24 h | 97%[2] |

| Amidation | 2-Fluorobenzoyl chloride | N-(2,4-difluorophenyl)-2-fluorobenzamide | 2,4-Difluoroaniline | - | 87%[7] |

| Nitrile Reduction | 2,4-Difluorobenzonitrile | 2,4-Difluorobenzylamine | Raney Nickel, H₂, NH₃ | 60-80 °C, 10 kg/cm ² H₂ | 90%[8] |

Conclusion

This compound is a valuable and versatile fluorinated building block. Its utility stems from the desirable properties conferred by the 2,4-difluorophenyl moiety, as well as the reactivity of the methyl ester group which allows for its conversion into a variety of other functional groups. Through its application in the synthesis of integrin αvβ3 antagonists, as a potential precursor for the anti-HIV drug Dolutegravir, in the development of agrochemicals, and in the field of liquid crystals, this compound continues to be a compound of significant interest to researchers and synthetic chemists across multiple disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 3. Method for synthesizing 2-substituted imidazoles - Patent US-5817823-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents Using Methyl 2,4-Difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of the non-steroidal anti-inflammatory drug (NSAID), diflunisal (B1670566), utilizing Methyl 2,4-difluorobenzoate as a key starting material. Diflunisal, chemically known as 5-(2,4-difluorophenyl)salicylic acid, exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1] These protocols outline a three-step synthetic pathway: the hydrolysis of this compound to 2,4-difluorobenzoic acid, the formation of a boronic acid intermediate, and the subsequent Suzuki-Miyaura cross-coupling to yield diflunisal. This guide includes comprehensive experimental procedures, tabulated data on biological activity, and a visual representation of the relevant signaling pathway to support researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a versatile chemical intermediate, particularly valuable in the synthesis of fluorinated pharmaceutical compounds.[2] Its application as a precursor for the synthesis of diflunisal and its analogues is of significant interest due to the established anti-inflammatory and analgesic properties of these compounds.[3] The presence of the difluorophenyl moiety is a key structural feature that enhances the therapeutic activity.[4] The synthetic route described herein is a well-established pathway for the formation of biaryl compounds, a common motif in pharmacologically active molecules.

Synthetic Workflow

The overall synthesis plan involves a three-stage process starting from this compound. The initial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is followed by the conversion of the carboxylic acid to a boronic acid, a key component for the subsequent coupling reaction. The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biaryl structure of diflunisal.

Figure 1: Overall synthetic workflow for the preparation of Diflunisal.

Experimental Protocols

Step 1: Hydrolysis of this compound to 2,4-Difluorobenzoic Acid

This protocol describes the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 2:3 v/v ratio).

-

Add sodium hydroxide (2-3 equivalents) to the solution.

-

Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid until a white precipitate forms.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the solid under vacuum to yield 2,4-difluorobenzoic acid.[5]

Step 2: Synthesis of 2,4-Difluorophenylboronic Acid

This protocol details the conversion of 2,4-difluorobenzoic acid to 2,4-difluorophenylboronic acid via a Grignard reagent.

Materials:

-

1-Bromo-2,4-difluorobenzene (B57218) (prepared from 2,4-difluoroaniline, which is derived from 2,4-difluorobenzoic acid)

-

Magnesium (Mg) turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trimethyl borate

-

10% Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Round-bottom flask

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Under an inert atmosphere, activate magnesium turnings in a dry round-bottom flask.

-

Add a solution of 1-bromo-2,4-difluorobenzene in anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the magnesium is consumed, cool the Grignard reagent to -15°C.

-

In a separate flask, prepare a solution of trimethyl borate in anhydrous THF.

-

Add the Grignard reagent and the trimethyl borate solution simultaneously and dropwise to a reactor containing anhydrous THF, maintaining the temperature at -15°C.

-

After the addition is complete, stir the mixture for an additional 15 minutes at -15°C.

-

Bring the temperature to 0°C and quench the reaction by the slow addition of water, followed by 10% sulfuric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic phases and evaporate to dryness to obtain crude 2,4-difluorophenylboronic acid, which can be used in the next step without further purification.[6]

Step 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of Diflunisal

This protocol describes the final coupling step to synthesize diflunisal.

Materials:

-

2,4-Difluorophenylboronic acid

-

5-Bromosalicylic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water (H₂O)

-

Reaction vessel with ultrasonic bath (optional but recommended)

-

Standard laboratory glassware

Procedure:

-

In a reaction vessel, disperse the palladium catalyst (e.g., 1.0 mol%) in a 1:1 mixture of DMF and deionized water. Sonication for 10 minutes can improve catalyst dispersion.

-

Add 5-bromosalicylic acid (1.0 equivalent) and 2,4-difluorophenylboronic acid (1.5 equivalents) to the mixture.

-

Slowly add an aqueous solution of potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to 75°C and stir vigorously for 1-2 hours. The use of an ultrasonic bath at 40 kHz can enhance the reaction rate.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Acidify the reaction mixture to precipitate the product.

-

Collect the crude diflunisal by filtration, wash with water, and purify by recrystallization. A yield of up to 98% can be achieved under optimized conditions.[7]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of diflunisal and other NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the COX-1 and COX-2 enzymes. Lower IC₅₀ values indicate greater potency. The selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is a measure of the drug's relative selectivity for the COX-2 enzyme.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Diflunisal | 8.2 | 140 | 0.058 |

| Aspirin | 11.0 | 240 | 0.046 |

| Ibuprofen | 13 | 350 | 0.037 |

| Diclofenac | 6.5 | 1.8 | 3.61 |

| Celecoxib | 15 | 0.04 | 375 |

| Meloxicam | 25 | 1.9 | 13.16 |

Data compiled from multiple sources.[8][9] Absolute values may vary depending on the specific assay conditions.

Signaling Pathway

Diflunisal exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and primarily associated with the inflammatory response.[10][11]

Figure 2: Mechanism of action of Diflunisal via inhibition of the COX pathway.

Conclusion

The protocols provided in this document offer a comprehensive guide for the synthesis of the anti-inflammatory agent diflunisal from this compound. The described methods are robust and high-yielding, making them suitable for laboratory-scale synthesis and process development. The accompanying data on biological activity and the illustration of the underlying signaling pathway provide a solid foundation for further research and development of novel anti-inflammatory agents.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 106614-28-2 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. nbinno.com [nbinno.com]